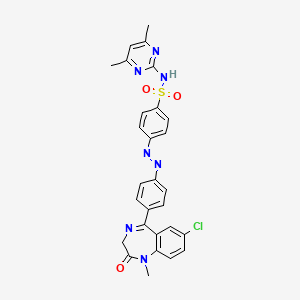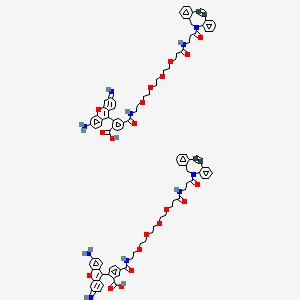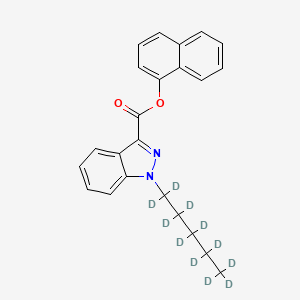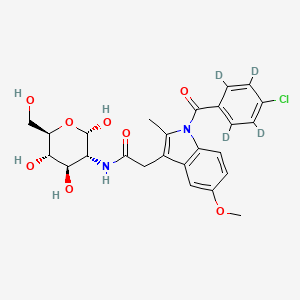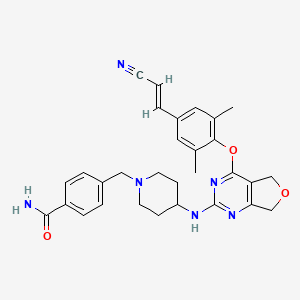
HIV-1 inhibitor-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 Inhibitor-13 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and pathways crucial for the virus’s life cycle, thereby preventing its proliferation. This compound is part of a broader class of antiretroviral drugs aimed at managing and treating HIV/AIDS.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Inhibitor-13 typically involves multiple steps, starting with commercially available precursors. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. Quality control measures are implemented at each stage to ensure consistency and safety.
化学反応の分析
Types of Reactions: HIV-1 Inhibitor-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different pharmacological properties.
科学的研究の応用
HIV-1 Inhibitor-13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate the molecular mechanisms of HIV-1 replication and inhibition.
Medicine: this compound is a potential therapeutic agent for treating HIV/AIDS, offering an alternative to existing antiretroviral drugs.
Industry: The compound is used in the pharmaceutical industry for drug development and formulation studies.
作用機序
HIV-1 Inhibitor-13 exerts its effects by targeting specific enzymes involved in the HIV-1 life cycle. It primarily inhibits the activity of the HIV-1 protease, an enzyme crucial for the maturation of viral particles. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature, infectious virions. This disruption in the viral life cycle ultimately reduces the viral load in infected individuals.
類似化合物との比較
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 Inhibitor-13 is unique in its specific binding affinity and inhibition mechanism compared to other integrase strand transfer inhibitors (INSTIs). While compounds like raltegravir and dolutegravir also inhibit HIV-1 replication, this compound offers distinct advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its novel structure allows for better binding to the target enzyme, reducing the likelihood of resistance development and enhancing its therapeutic efficacy.
特性
分子式 |
C30H32N6O3 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
4-[[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C30H32N6O3/c1-19-14-22(4-3-11-31)15-20(2)27(19)39-29-25-17-38-18-26(25)34-30(35-29)33-24-9-12-36(13-10-24)16-21-5-7-23(8-6-21)28(32)37/h3-8,14-15,24H,9-10,12-13,16-18H2,1-2H3,(H2,32,37)(H,33,34,35)/b4-3+ |
InChIキー |
VVIYNDQYUHOPJX-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)/C=C/C#N |
正規SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
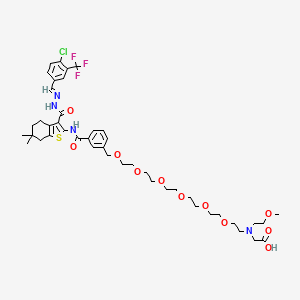
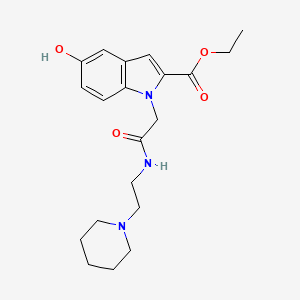
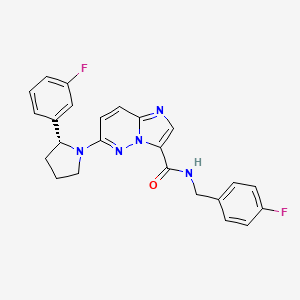

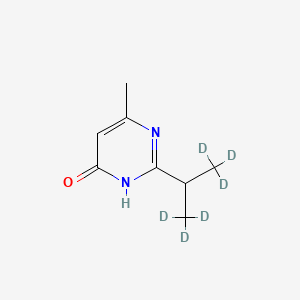

methyl dihydrogen phosphate](/img/structure/B12416408.png)
